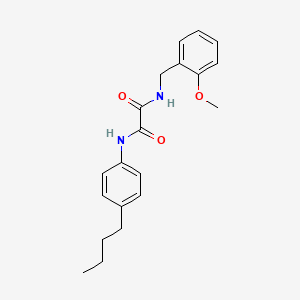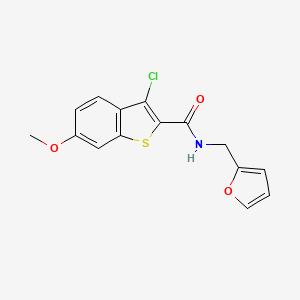![molecular formula C14H20ClNO2S2 B4726777 4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide
Vue d'ensemble
Description
4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide, also known as CCTB, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, this compound has been shown to bind to the extracellular domain of ion channels and alter their gating properties. This can result in changes in the flow of ions across the cell membrane, which can have downstream effects on cellular signaling and function.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, many of which are related to its ability to modulate ion channel activity. For example, this compound has been shown to inhibit the proliferation and migration of cancer cells by blocking the activity of Kv1.3 channels. It has also been shown to reduce inflammation and improve insulin sensitivity by inhibiting the activity of KCa3.1 channels. These effects make this compound a valuable tool for investigating various disease processes and developing new therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide in lab experiments is its specificity for ion channels. Because this compound binds to the extracellular domain of ion channels, it does not interfere with other cellular processes and can be used to selectively modulate ion channel activity. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other proteins besides ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research involving 4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide. One potential area of interest is the development of new therapeutics based on this compound. Because of its ability to modulate ion channel activity, this compound has the potential to be used in the treatment of a wide range of diseases, including cancer, autoimmune disorders, and metabolic disorders. Another area of interest is the development of new tools for investigating ion channel function. This compound can be used in combination with other techniques, such as electrophysiology and imaging, to gain a better understanding of how ion channels contribute to cellular function. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. By addressing these areas of research, we can continue to unlock the potential of this compound as a valuable tool for scientific investigation.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. Its ability to modulate ion channel activity has made it a valuable tool for investigating various biological processes, and its wide range of biochemical and physiological effects make it a promising candidate for the development of new therapeutics. By continuing to explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can continue to unlock the potential of this compound as a valuable tool for scientific investigation.
Applications De Recherche Scientifique
4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the most common applications of this compound is in the study of ion channels. This compound has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel Kv1.3 and the calcium-activated potassium channel KCa3.1. This modulation can have a significant impact on cellular function and has been implicated in various diseases, including cancer and autoimmune disorders.
Propriétés
IUPAC Name |
4-chloro-N-(2-cyclohexylsulfanylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2S2/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLVMXPNXBWTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4726708.png)
![3-[(4-chlorobenzyl)thio]-5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4726714.png)
![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-6-ethyl-2H-chromen-2-one](/img/structure/B4726722.png)
![7-(4-fluorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4726730.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4726735.png)
![1-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B4726743.png)
![ethyl 2-({2-cyano-3-[4-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4726745.png)
![2-(3-pyridinyl)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4726747.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B4726756.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4726759.png)

![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)

![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4726789.png)